

# **Application Notes and Protocols for In Vivo Imaging Studies with NKTR-255**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IV-255    |           |
| Cat. No.:            | B10861645 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

NKTR-255 is a polymer-conjugated recombinant human interleukin-15 (rhIL-15) receptor agonist designed to enhance the proliferation, persistence, and function of natural killer (NK) cells and CD8+ T cells.[1][2][3][4][5] Its extended half-life and preferential binding to the IL-15Rα subunit lead to sustained signaling through the IL-15 pathway, making it a promising candidate for immunotherapy in various oncology settings.[4][6] These application notes provide detailed protocols for utilizing NKTR-255 in preclinical in vivo imaging studies to assess its biological activity and therapeutic potential. The focus will be on imaging the effects of NKTR-255 on immune cell populations, as direct imaging of the compound is not a standard application.

### **Mechanism of Action**

NKTR-255 is an IL-15 receptor agonist that mimics the biological activity of endogenous IL-15. [2][7] It binds to the IL-15 receptor complex (IL-15Rα, IL-15Rβ, and the common gamma chain yc), activating downstream signaling pathways, primarily the JAK/STAT pathway. This activation leads to the proliferation and activation of NK cells and CD8+ T cells, crucial components of the anti-tumor immune response.[4][5]

Signaling Pathway of NKTR-255 (IL-15 Agonist)





Click to download full resolution via product page



Caption: NKTR-255 binds to the IL-15 receptor complex, activating the JAK/STAT pathway to promote gene expression leading to immune cell proliferation and activation.

## Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies involving NKTR-255.

Table 1: Preclinical In Vivo Cell Expansion

| Cell Type    | Fold Expansion | Animal Model | Reference |
|--------------|----------------|--------------|-----------|
| CD8+ T cells | ~2.5-fold      | Mice         | [8]       |
| NK cells     | ~2.0-fold      | Mice         | [8]       |

Table 2: Clinical Efficacy in Relapsed/Refractory Large B-cell Lymphoma (in combination with CAR-T therapy)

| Endpoint                               | NKTR-255<br>Treatment Group | Placebo Group | Reference |
|----------------------------------------|-----------------------------|---------------|-----------|
| 6-month Complete<br>Response (CR) Rate | 73%                         | 50%           | [9][10]   |

## **Experimental Protocols**

## Protocol 1: In Vivo Imaging of NK Cell Trafficking and Tumor Infiltration Following NKTR-255 Administration

This protocol describes the use of near-infrared (NIR) fluorescent dye to label NK cells for in vivo imaging in a tumor-bearing mouse model treated with NKTR-255.

### Materials:

NKTR-255



- Tumor-bearing mice (e.g., NSG mice with human tumor xenografts)
- · Ex vivo-expanded NK cells
- NIR fluorescent dye (e.g., DiR dye)[11]
- Phosphate-buffered saline (PBS)
- Cell culture medium
- In vivo imaging system (e.g., IVIS Spectrum)
- Anesthesia (e.g., isoflurane)

### Experimental Workflow:



Click to download full resolution via product page

Caption: Workflow for in vivo imaging of NK cell response to NKTR-255.



### Procedure:

- NK Cell Labeling:
  - Resuspend ex vivo-expanded NK cells in PBS at a concentration of 1x10<sup>7</sup> cells/mL.
  - Add the NIR fluorescent dye to the cell suspension at the manufacturer's recommended concentration.
  - Incubate the cells with the dye for the recommended time (typically 15-30 minutes) at 37°C, protected from light.
  - Wash the cells twice with PBS or cell culture medium to remove excess dye.
  - Resuspend the labeled NK cells in sterile PBS for injection.
- Animal Dosing and Imaging:
  - Anesthetize the tumor-bearing mice using isoflurane.
  - Administer the labeled NK cells intravenously (i.v.) via the tail vein.
  - $\circ$  Administer NKTR-255 intravenously at the desired dose (e.g., 1.5  $\mu$ g/kg). A control group should receive a vehicle control.
  - Perform in vivo fluorescence imaging at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the trafficking and tumor accumulation of the labeled NK cells.[11]
  - For imaging, place the anesthetized mouse in the imaging chamber. Acquire fluorescence images using the appropriate excitation and emission filters for the NIR dye.
- Data Analysis:
  - Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs.



- Quantify the fluorescence intensity (e.g., in average radiance) within each ROI at each time point.
- Compare the tumor-to-background signal ratio between the NKTR-255 treated group and the control group to assess the effect of NKTR-255 on NK cell tumor infiltration.

## Protocol 2: Bioluminescence Imaging of CAR-T Cell Expansion and Persistence with NKTR-255

This protocol outlines the use of bioluminescence imaging (BLI) to monitor the expansion and persistence of luciferase-expressing CAR-T cells in response to NKTR-255.

#### Materials:

- NKTR-255
- · Tumor-bearing mice
- Luciferase-expressing CAR-T cells
- D-luciferin substrate
- In vivo imaging system with bioluminescence capabilities
- Anesthesia (e.g., isoflurane)

#### Procedure:

- CAR-T Cell Administration:
  - Administer luciferase-expressing CAR-T cells to tumor-bearing mice according to the specific experimental design.
- NKTR-255 Administration:
  - Administer NKTR-255 intravenously at the desired dose and schedule. A control group should receive a vehicle control.



- · Bioluminescence Imaging:
  - At designated time points, administer D-luciferin to the mice (typically via intraperitoneal injection).
  - Wait for the substrate to distribute (usually 10-15 minutes).
  - Anesthetize the mice and place them in the imaging chamber.
  - Acquire bioluminescence images.
- Data Analysis:
  - Quantify the bioluminescent signal (photon flux) from the region of the tumor and systemically to assess CAR-T cell expansion and persistence.
  - Compare the signal intensity over time between the NKTR-255 treated and control groups.

## Safety and Handling

A specific Safety Data Sheet (SDS) for NKTR-255 should be obtained and reviewed before handling. General laboratory safety precautions should be followed:

- Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
- Handle the compound in a well-ventilated area.
- In case of contact with skin or eyes, rinse immediately with plenty of water.
- Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

NKTR-255 is a potent IL-15 receptor agonist with significant potential in cancer immunotherapy. The protocols outlined above provide a framework for utilizing in vivo imaging to study the pharmacodynamic effects of NKTR-255 on immune cell populations. These studies are crucial



for understanding its mechanism of action and for the preclinical development of novel combination therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nektar and Collaborators Present Preclinical Data on NKTR-255 Combined with Obinutuzumab in Poster Presentation at the 65th American Society of Hematology (ASH) Annual Meeting [prnewswire.com]
- 2. Nektar and Collaborators Present Preclinical Data on NKTR-255, a Novel IL-15 Receptor Agonist, in combination with CAR Cell Therapies at the 2022 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT™ and CIBMTR® [prnewswire.com]
- 3. Nektar Therapeutics Announces Presentation of Preclinical Data for NKTR-255, its Novel IL-15 Agonist, at the American Society of Hematology (ASH) 2020 Annual Meeting | Nektar Therapeutics [ir.nektar.com]
- 4. nektar.com [nektar.com]
- 5. Phase I study protocol: NKTR-255 as monotherapy or combined with daratumumab or rituximab in hematologic malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Nektar and Collaborators Present Preclinical Data on NKTR-255, a Novel IL-15 Receptor Agonist, in combination with CAR Cell Therapies at the 2022 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT™ and CIBMTR® | Nektar Therapeutics [ir.nektar.com]
- 8. openworks.mdanderson.org [openworks.mdanderson.org]
- 9. onclive.com [onclive.com]
- 10. Nektar Therapeutics Announces NKTR-255 Following CD19-directed CAR-T Therapy Enhanced Complete Response Rates in Patients with Relapsed or Refractory Large B-cell Lymphoma at the 66th Annual ASH Meeting BioSpace [biospace.com]
- 11. Live cell imaging of highly activated natural killer cells against human hepatocellular carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging Studies with NKTR-255]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861645#iv-255-for-in-vivo-imaging-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com